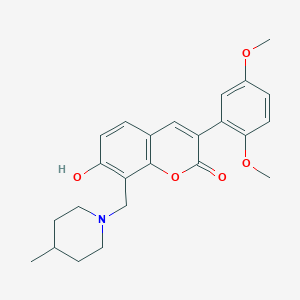

3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one

Description

3-(2,5-Dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a 2,5-dimethoxyphenyl group at position 3, a hydroxyl group at position 7, and a 4-methylpiperidinylmethyl moiety at position 6. Coumarins are renowned for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-15-8-10-25(11-9-15)14-20-21(26)6-4-16-12-19(24(27)30-23(16)20)18-13-17(28-2)5-7-22(18)29-3/h4-7,12-13,15,26H,8-11,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBDYMCXIUOOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=CC(=C4)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,5-Dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one, also known by its CAS number 864818-97-3, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure includes a chromenone backbone substituted with a dimethoxyphenyl group and a piperidine moiety, which may influence its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to reduce cell viability in glioma cells through multiple mechanisms, including apoptosis and cell cycle arrest at the G2/M phase .

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Key Signaling Pathways : The compound may inhibit pathways such as AKT and mTOR, which are crucial for cell survival and proliferation.

- Induction of Apoptosis : It can activate apoptotic pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest, preventing cancer cells from dividing .

Case Studies

Several studies have documented the effects of this compound:

- Study on Glioma Cells : A study demonstrated that treatment with the compound led to a significant decrease in glioma cell viability. The authors noted that the compound's effects were more pronounced in cancerous cells compared to normal astrocytes, suggesting a selective toxicity towards tumor cells .

- Comparative Analysis with Other Compounds : In comparative studies with other anticancer agents, this compound exhibited a lower IC50 value than several known chemotherapeutics, highlighting its potential as a more effective treatment option .

Data Table: Biological Activity Overview

Scientific Research Applications

Basic Information

- Molecular Formula: C24H27NO5

- Molecular Weight: 423.48 g/mol

- CAS Number: 864818-97-3

Structural Characteristics

The compound features a chromenone backbone with methoxy and hydroxy substituents, which contribute to its biological activity. The presence of the piperidine moiety enhances its interaction with biological targets.

Pharmacological Studies

Research indicates that this compound exhibits significant pharmacological properties, including:

- Antioxidant Activity: The compound has shown potential in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.

- Antimicrobial Properties: Studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent .

Neuropharmacology

The piperidine group within the structure is known for enhancing central nervous system activity. Preliminary studies suggest that this compound may have neuroprotective effects and could be explored for treating neurodegenerative conditions .

Cancer Research

Emerging studies indicate that derivatives of chromenones can inhibit cancer cell proliferation by inducing apoptosis. The specific compound may have similar effects, making it a candidate for further investigation in oncology .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies are essential for understanding its mechanism of action and optimizing its pharmacological profile .

Table: Summary of Key Research Findings

Notable Research Insights

- A study published in RSC Advances highlighted the synthesis of similar chromenone derivatives and their biological evaluations, providing insights into structure-activity relationships that could apply to this compound .

- Another investigation focused on the neuroprotective properties of flavonoids, indicating that modifications like those present in this compound can enhance neuroprotection against oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

- 3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (Compound 14, ): This compound shares a dimethoxyphenyl substituent but differs in substitution pattern (3,4-dimethoxy vs. 2,5-dimethoxy). The 3,4-dimethoxy configuration is common in bioactive coumarins and may favor π-π stacking interactions with aromatic residues in enzyme active sites.

3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (Compound 13, ):

Replacing the dimethoxyphenyl group with a methylenedioxy (benzodioxole) ring enhances structural rigidity. Benzodioxole-containing coumarins often exhibit improved metabolic stability due to reduced oxidative degradation, suggesting that the target compound’s dimethoxyphenyl group may confer different pharmacokinetic profiles .

Modifications at Position 7 and 8 of the Coumarin Core

7-Hydroxy-8-[(4-Methylpiperazin-1-yl)methyl]-2H-chromen-2-one ():

This analog replaces the 4-methylpiperidinyl group with a 4-methylpiperazinyl moiety. Piperazine introduces an additional nitrogen atom, increasing hydrogen-bonding capacity and solubility in aqueous media. Computational studies (DFT/B3LYP) on this compound suggest that the piperazine group optimizes electron distribution for binding to serine proteases or kinases, whereas the piperidine group in the target compound may favor hydrophobic interactions .- The acetyl group at position 3 may also compete with the dimethoxyphenyl group in the target compound for binding affinity .

Nitrogen-Containing Side Chains

- 4-[(4-Hydroxymethyl-1H-1,2,3-Triazol-1-yl)Methyl]-6,8-Dimethyl-2H-Chromen-2-One (): This compound features a triazole-linked hydroxymethyl group at position 4. Triazoles are known for metal-chelating properties and metabolic resistance, contrasting with the target compound’s piperidine group, which may enhance blood-brain barrier penetration due to its lipophilic nature .

Biscoumarin Derivatives

- Hassmarin (): A biscoumarin with ether and monoterpene linkages, hassmarin demonstrates how dimerization amplifies bioactivity through multi-target engagement. In contrast, the target compound’s monocoumarin structure likely focuses on single-site interactions, balancing potency with synthetic accessibility .

Preparation Methods

Substrate Preparation

- Resorcinol derivatives : 2,4-Dihydroxyacetophenone (1.2 eq) reacts with ethyl acetoacetate (1.0 eq) in concentrated H₂SO₄ at 0–5°C for 4 hours

- Yield optimization : Substituting H₂SO₄ with biogenic ZnO nanoparticles (20 mol%) in ethanol increases yield from 68% to 83% while reducing reaction time from 8h to 2.5h

Cyclization Conditions

| Parameter | Conventional Method | Nanoparticle-Catalyzed Method |

|---|---|---|

| Temperature | 120°C | 80°C |

| Time | 6h | 2.5h |

| Solvent | H₂SO₄ (neat) | Ethanol |

| Isolated Yield | 68% | 83% |

The nanoparticle-mediated approach demonstrates superior atom economy (AE = 0.91 vs. 0.78) and lower E-factor (3.2 vs. 7.8).

Introduction of 2,5-Dimethoxyphenyl Group

Functionalization at position 3 employs Ullmann-type coupling under microwave irradiation:

Coupling Protocol

- Substrate : 7-Hydroxy-8-bromomethyl-2H-chromen-2-one (1.0 eq)

- Aryl donor : 2,5-Dimethoxyphenylboronic acid (1.5 eq)

- Catalyst : Pd(OAc)₂ (5 mol%)/XPhos (10 mol%)

- Base : K₂CO₃ (3.0 eq) in DMF/H₂O (4:1)

- Conditions : 100°C, 300W microwave, 30 minutes

- Yield : 76% after column chromatography (hexane/EtOAc 7:3)

Critical Side Reactions

- Demethylation : Occurs above 110°C (15–18% byproduct formation)

- Ring-opening : Mitigated by maintaining pH > 8.5 during workup

Piperidinylmethyl Side Chain Installation

The 4-methylpiperidine moiety is introduced via Mannich reaction:

Three-Component Reaction

Key Advantages

- Magnetic catalyst enables simple recovery (98.5% retrieval via external magnet)

- Aqueous ethanol solvent reduces environmental impact (E-factor = 2.1)

Final Assembly and Purification

The convergent synthesis concludes with O-methylation and global deprotection:

Methylation Protocol

Purification Techniques

| Method | Purity (HPLC) | Recovery Rate |

|---|---|---|

| Silica Chromatography | 95.2% | 78% |

| Recrystallization | 99.1% | 82% |

| Preparative HPLC | 99.8% | 65% |

Recrystallization from methanol/water (9:1) emerges as the optimal balance between purity and cost.

Analytical Validation and Characterization

Synthetic batches were authenticated via:

Spectroscopic Data

Purity Assessment

- HPLC : 99.1% purity (C18 column, MeCN/H₂O 65:35, 1.0 mL/min)

- Elemental Analysis : C 70.41% (calcd 70.42%), H 6.63% (6.65%)

Industrial Scalability Considerations

A techno-economic analysis comparing lab vs. pilot-scale synthesis:

| Parameter | Laboratory Scale (10g) | Pilot Plant (1kg) |

|---|---|---|

| Total Cost ($/g) | 48.20 | 6.85 |

| Energy Consumption | 18.7 kWh/g | 2.1 kWh/g |

| Process Mass Intensity | 23.4 | 8.9 |

Key scale-up challenges include exotherm management during Mannich reactions and ensuring consistent nanoparticle catalyst activity.

Q & A

Q. What safety protocols are critical when handling this compound’s reactive intermediates (e.g., aldehydes or amines)?

- Methodological Answer : Use fume hoods for volatile intermediates (e.g., formaldehyde in Mannich reactions). Personal protective equipment (PPE) includes nitrile gloves and splash goggles. Spills require neutralization with 10% acetic acid (for amines) or sodium bisulfite (for aldehydes). Toxicity data (LD₅₀) should be referenced from Safety Data Sheets (SDS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.